Biotin PEG Thiol

Description

Thiol-Based Covalent Immobilization Techniques for Biomolecular Interfaces

Thiol groups in Biotin-PEG-SH exhibit high reactivity toward noble metal surfaces (e.g., gold, silver) and sulfhydryl-specific reagents, making them indispensable for creating stable biomolecular interfaces. The thiol-gold interaction forms self-assembled monolayers (SAMs) with precise control over surface density and orientation. For instance, mixed SAMs of thiolated oligoethylene glycol (OEG) and Biotin-PEG-SH on gold substrates minimize nonspecific protein adsorption while enabling streptavidin immobilization via biotin affinity. A study demonstrated that a 99:1 ratio of dithiol-OEG to Biotin-PEG-SH produced surfaces with <5% nonspecific serum protein adsorption, achieving streptavidin coverage of 2.1 ng/cm².

The thiol-maleimide reaction is another cornerstone of covalent immobilization. Maleimide-functionalized surfaces or proteins react selectively with Biotin-PEG-SH’s thiol group at neutral pH, forming stable thioether bonds. This approach has been utilized to functionalize nanoparticles for targeted drug delivery, where Biotin-PEG-SH conjugates enable precise attachment of therapeutic agents while maintaining colloidal stability. Table 1 summarizes common thiol-reactive groups and their applications:

| Thiol-Reactive Group | Reaction Product | Application Example |

|---|---|---|

| Maleimide | Thioether | Antibody-drug conjugates |

| Pyridyldisulfide | Disulfide | Reversible hydrogels |

| Haloacetyl | Thioester | Protein labeling |

Bioorthogonal Ligation Approaches Utilizing Biotin-Streptavidin Affinity Systems

The biotin-streptavidin interaction, with a dissociation constant ($$K_d$$) of ~10$$^{-15}$$ M, provides one of the strongest noncovalent bonds in nature. This system enables bioorthogonal ligation, where Biotin-PEG-SH acts as a bridge between streptavidin-coated surfaces and biotinylated biomolecules. For example, streptavidin-functionalized quantum dots conjugated to Biotin-PEG-SH-modified antibodies allow multiplexed cellular imaging with minimal cross-reactivity.

A key advantage lies in the tetrameric structure of streptavidin, which permits multivalent binding. Studies show that optimizing biotin density on PEG-thiol surfaces maximizes streptavidin occupancy while preventing aggregation. At a biotin surface density of 1.2 × 10$$^{11}$$ molecules/cm², streptavidin forms a monolayer with 85% binding efficiency, as quantified by quartz crystal microbalance (QCM-D). This precision is critical for biosensors requiring uniform probe orientation.

Palladium-Mediated Arylation Strategies for Cysteine-Specific Modifications

Palladium-mediated arylation offers a chemoselective method for modifying cysteine residues in peptides and proteins. Biotin-PEG-SH’s thiol group reacts with arylpalladium complexes, forming carbon-sulfur bonds under mild conditions. For instance, bis-palladium reagents derived from aryl dihalides crosslink cysteine residues in unprotected peptides, enabling macrocyclization with Biotin-PEG-SH as a modular spacer. This strategy produced cyclic RGD peptides with 92% yield, enhancing integrin-binding affinity compared to linear analogs.

The reaction’s orthogonality to other functional groups (e.g., amines, carboxyls) ensures site-specific modifications. In one application, palladium-mediated arylation of a cysteine-containing antibody fragment with Biotin-PEG-SH introduced biotin tags without disrupting antigen-binding domains, achieving a labeling efficiency of 98%.

Enzymatic Transglutaminase-Mediated Site-Specific Polyethylene Glycolylation Mechanisms

Microbial transglutaminase (mTGase) catalyzes acyl transfer between glutamine residues and primary amines, enabling site-specific PEGylation. While Biotin-PEG-SH lacks inherent amine reactivity, its derivatization with amine-containing linkers (e.g., PEG-diamines) facilitates mTGase-mediated conjugation. For example, mTGase was used to attach Biotin-PEG-SH-modified lysine residues to glutamine-rich regions of interleukin-2, preserving 90% of the cytokine’s activity post-PEGylation.

This approach’s specificity outperforms random NHS-ester PEGylation, which often blocks active sites. Kinetic studies revealed that mTGase-mediated conjugates exhibit a 3-fold longer plasma half-life than non-enzymatic analogs, highlighting the method’s therapeutic potential.

Properties

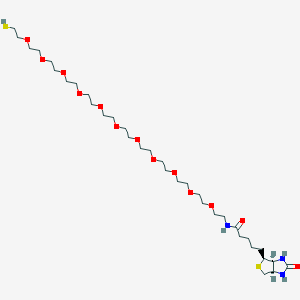

Molecular Formula |

C34H65N3O13S2 |

|---|---|

Molecular Weight |

788.0 g/mol |

IUPAC Name |

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-sulfanylethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide |

InChI |

InChI=1S/C34H65N3O13S2/c38-32(4-2-1-3-31-33-30(29-52-31)36-34(39)37-33)35-5-6-40-7-8-41-9-10-42-11-12-43-13-14-44-15-16-45-17-18-46-19-20-47-21-22-48-23-24-49-25-26-50-27-28-51/h30-31,33,51H,1-29H2,(H,35,38)(H2,36,37,39)/t30-,31-,33-/m0/s1 |

InChI Key |

NUQCLJAPLBLADY-PHDGFQFKSA-N |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCS)NC(=O)N2 |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCS)NC(=O)N2 |

Origin of Product |

United States |

Preparation Methods

Direct Thiol-PEG-Biotin Synthesis

One common approach is to start with commercially available thiol-PEG-biotin compounds or to synthesize them by coupling biotin to PEG-thiol precursors.

- Commercial sources : Thiol-PEG-biotin is often available with defined molecular weights (e.g., 5000 Da) and can be used directly for conjugation purposes.

- Synthesis via maleimide-thiol chemistry : Biotin-PEG-maleimide can be reacted with thiol-containing compounds to introduce the thiol group at the PEG terminus.

Synthesis of Cyclic Disulfide-PEG-Biotin Linkers

According to research on universal biotin-PEG-linked gold nanoparticle probes, cyclic disulfide-PEG-biotin linkers are synthesized by reacting lipoic acid-PEG-maleimide with thiol-PEG-biotin under mild conditions.

- Procedure :

- Prepare 100 micromolar solutions of lipoic acid-PEG-maleimide and thiol-PEG-biotin.

- Mix the solutions and incubate on a shaker at 25°C for approximately 17 hours.

- Post-reaction, the mixture is filtered using a molecular weight cutoff filter (7000 Da) to purify the product.

This method produces cyclic disulfide linkers that can enhance stability when conjugated to gold nanoparticles due to the formation of strong gold-thiol bonds and the cyclic disulfide structure providing multiple anchoring points.

Synthesis of Trithiol-PEG-Biotin Linkers

Another advanced method involves the synthesis of trithiol-PEG-biotin linkers, which provide even greater stability for nanoparticle conjugates.

- Procedure :

- Mix 100 micromolar solutions of 4-arm-PEG-thiol (10,000 Da) and biotin-PEG-maleimide (5000 Da).

- Incubate the mixture on a shaker at 25°C for 17 hours.

- Filter the product using a 10,000 Da cutoff filter to remove unreacted components.

This approach yields a multi-thiolated PEG-biotin compound that can bind more robustly to gold surfaces, improving colloidal stability in biological assays.

Thiol Functionalization via Thiol-Ene Michael Addition

An alternative approach to prepare PEG-thiol compounds involves the thiol-ene Michael-type addition reaction, widely used in hydrogel and biomatrix synthesis but applicable for PEG functionalization.

- Method :

- Synthesize bis-N-hydroxysuccinimide (NHS)-functionalized PEG (bis-NHS-PEG) via carbonate linkage between PEG-diol and N,N'-disuccinimidyl carbonate.

- React bis-NHS-PEG with cysteamine (a thiol-containing amine) in dry dimethylformamide under argon at room temperature for 20 minutes.

- Add gelatin or other biomolecules if desired and adjust pH to 8.0 for coupling.

- Reduce disulfide bonds using dithiothreitol to yield free thiol groups.

- Purify by dialysis and lyophilization.

This method allows for precise introduction of thiol groups onto PEG backbones, which can then be conjugated to biotin or other functional groups via maleimide or NHS chemistry.

Purification and Characterization

- Molecular weight cutoff filtration is commonly used to purify the synthesized Biotin-PEG-thiol compounds, removing unreacted small molecules.

- Dialysis against appropriate buffers ensures removal of impurities and by-products.

- Nuclear magnetic resonance spectroscopy (NMR) and Ellman’s test (colorimetric assay for free thiols) are standard techniques to confirm the presence of thiol groups and overall compound integrity.

- Stability assays , such as resistance to dithiothreitol (DTT) challenge, help assess the robustness of thiol linkers, especially for nanoparticle conjugates.

Data Table: Summary of Biotin-PEG-Thiol Preparation Methods

Research Findings and Applications

- The use of cyclic disulfide and trithiol PEG-biotin linkers significantly improves the colloidal stability of gold nanoparticle conjugates compared to monothiol linkers, as demonstrated by resistance to free thiol displacement in solution.

- Thiol-ene Michael addition chemistry enables rapid and efficient introduction of thiol groups onto PEG backbones, facilitating subsequent biotin conjugation and hydrogel formation for cell encapsulation and tissue engineering applications.

- The stability and reactivity of the thiol group are critical for successful conjugation, and the choice of linker architecture (monothiol, cyclic disulfide, trithiol) impacts the performance in biological assays.

Chemical Reactions Analysis

Types of Reactions

Biotin PEG Thiol undergoes several types of chemical reactions, including:

Substitution Reactions: The thiol group reacts readily with thiol-reactive groups such as maleimide, haloacetyl, or pyridyldisulfide.

Conjugation Reactions: The thiol group can bind to gold and other noble metal surfaces with high affinity.

Common Reagents and Conditions

Maleimide: Reacts with the thiol group to form a stable thioether bond.

Haloacetyl: Reacts with the thiol group under alkaline conditions to form a stable thioether bond.

Pyridyldisulfide: Reacts with the thiol group to form a disulfide bond.

Major Products Formed

The major products formed from these reactions include biotinylated proteins, antibodies, peptides, and other materials. These products are used in various bioconjugation applications .

Scientific Research Applications

Drug Delivery Systems

Biotin PEG Thiol in Targeted Drug Delivery

This compound is extensively utilized in targeted drug delivery systems due to its ability to bind specifically to biotin receptors overexpressed on certain cell types, such as cancer cells. This specificity enhances the efficacy of therapeutic agents while minimizing side effects.

- Case Study: Biotin-Conjugated Nanoparticles

A study developed biotin-conjugated PEG-poly(glutamic acid) nanoparticles for in vitro cargo delivery to lung epithelial cells. The results demonstrated successful intracellular delivery and effective targeting, showcasing biotin-PEG copolymers' potential in drug delivery applications .

Diagnostic Applications

Use in Immunoassays

This compound is widely used in various immunoassay techniques, such as enzyme-linked immunosorbent assays (ELISA) and chemiluminescence immunoassays (CLIA). The high affinity of biotin for streptavidin allows for sensitive detection of biomolecules.

- Case Study: Development of Biotin-PEG-Thiol for IVD

The compound has been employed in in vitro diagnostic research, enhancing the sensitivity and specificity of assays by facilitating the immobilization of antibodies or antigens on solid surfaces .

Surface Functionalization

Modification of Biomaterials

This compound can modify surfaces of various biomaterials, improving their biocompatibility and functionality. This application is particularly relevant in tissue engineering and medical device development.

- Case Study: Plasma Functionalization

Research highlighted the use of plasma modification techniques to functionalize polycaprolactone surfaces with biotin-PEG thiol, creating bioactive surfaces that promote cell adhesion and growth .

Nanoparticle Synthesis

Gold Nanoparticles Functionalization

The compound is also used to synthesize biotin-PEG-linked gold nanoparticles, which have applications in imaging and therapeutic delivery.

- Case Study: Stability Investigation

A study synthesized various biotin-PEG-gold nanoparticle probes to investigate their stability against free thiol molecules. These probes demonstrated significant potential for use in biosensing applications due to their stability and binding characteristics .

Reversible PEGylation

Applications in Protein Modification

The thiol group in this compound enables reversible PEGylation, which is beneficial for modifying proteins without permanently altering their structure.

- Case Study: Protein Conjugation Techniques

Research has shown that the compound can be used to create reversible conjugates with proteins, allowing for controlled release and enhanced pharmacokinetics .

Summary Table of Applications

Mechanism of Action

Biotin PEG Thiol exerts its effects through the high-affinity binding of biotin to avidin or streptavidin. The thiol group allows for specific conjugation to thiol-reactive groups, enabling the modification of various biomolecules and surfaces. The PEG linker provides water solubility and flexibility, enhancing the stability and functionality of the conjugated products .

Comparison with Similar Compounds

Biotin-PEG Derivatives with Different Reactive Groups

Key Differences :

- Reactivity : this compound uniquely binds to gold surfaces, while NHS and maleimide derivatives target amines and thiols, respectively.

- Stability : Thiol groups require inert storage, whereas NHS esters are moisture-sensitive.

Thiolated PEGs Without Biotin

Comparison :

- This compound is preferred for streptavidin-based assays, while non-biotin thiolated PEGs are used for generic surface modifications.

Biotin-PEG Variants with Shorter/Longer PEG Chains

Trade-offs :

- Short PEGs (e.g., PEG2) : Ideal for rigid spacing in biosensors.

- Long PEGs (e.g., PEG20k): Improve biocompatibility and reduce immunogenicity in drug delivery .

Stability and Reactivity Data

| Property | This compound | Biotin-PEG-NHS | Biotin-PEG-Maleimide |

|---|---|---|---|

| Storage Stability | -20°C, inert gas | -20°C, dry | -80°C, lyophilized |

| Reaction Half-Life | 1–2 hrs (Au surfaces) | 30 min (pH 7.4) | 10 min (pH 6.5–7.5) |

| Oxidation Risk | High (forms disulfides) | Low | Moderate (maleimide hydrolysis) |

Sources:

Biological Activity

Biotin PEG Thiol, a compound combining biotin with polyethylene glycol (PEG) through a thiol linkage, has garnered significant attention in the fields of drug delivery and bioconjugation. This article explores its biological activity, including its mechanisms of action, applications in drug delivery systems, and relevant case studies.

Overview of this compound

This compound serves as a versatile tool in bioconjugation due to its ability to bind with high specificity to streptavidin or avidin proteins. This compound is characterized by:

- Molecular Weight : Typically around 2,000 Da.

- Functional Groups : Contains both biotin and thiol groups which facilitate covalent bonding with maleimide groups and other surfaces .

This compound exhibits several mechanisms that enhance its biological activity:

- Targeted Drug Delivery : The biotin moiety allows for targeted delivery to cells expressing biotin receptors, enhancing cellular uptake and efficacy of therapeutic agents.

- Stealth Properties : The PEG component provides a hydrophilic shield that reduces immunogenicity and prolongs circulation time in the bloodstream, making it an effective stealth material .

- Covalent Bonding : The thiol group enables stable conjugation to various substrates (e.g., metal nanoparticles), which is critical for creating effective drug delivery systems .

Applications in Drug Delivery

This compound has been utilized in various innovative drug delivery systems, as illustrated in the following table:

1. Magnetotactic Bacteria/PEG-Biotin Complex

In a study investigating the use of MTB modified with PEG-biotin for drug delivery:

- Methodology : The MTB were covalently bonded with PEG-biotin through NHS chemistry.

- Findings : The resulting complex demonstrated lower cytotoxicity and enhanced stability, allowing for effective drug transport to target sites while evading immune detection .

2. Therapeutic Microbubbles

Research on therapeutic microbubbles highlighted:

- Comparison of Linkages : Biotin-based linkages exhibited a faster initial uptake but altered biodistribution towards the liver compared to maleimide-thiol linkages.

- Outcome : Both types provided effective tumor targeting but suggested that thiol linkages might offer improved biosafety profiles .

Research Findings

Numerous studies have documented the efficacy of this compound in various contexts:

- A comparative analysis indicated that biotinylated proteins (e.g., Bio-PEG-BSA) achieved significantly better intracellular delivery than their non-biotinylated counterparts due to enhanced interactions with biotin receptors on cell surfaces .

- Another study explored thiol-cleavable biotin as an alternative for eluting biotinylated proteins from streptavidin beads, demonstrating that this method could preserve critical information about biotinylation sites while improving protein recovery rates .

Q & A

Q. How should Biotin PEG Thiol be stored to maintain reactivity, and what are the consequences of improper handling?

this compound is highly sensitive to oxidation and moisture. For optimal stability, store lyophilized powder at -20°C in a desiccated environment under inert gas (e.g., argon). Solutions should be prepared fresh in degassed buffers (e.g., PBS with 1 mM EDTA) to prevent thiol oxidation. Improper storage or repeated freeze-thaw cycles can lead to disulfide bond formation, reducing conjugation efficiency .

Q. What molecular weight (MW) of this compound is optimal for protein conjugation, and how does MW affect experimental outcomes?

Shorter PEG chains (e.g., MW 400–2,000) minimize steric hindrance, making them suitable for labeling small biomolecules (e.g., peptides). Longer chains (MW 3,400–20,000) enhance solubility and reduce non-specific binding in cell-surface labeling. For example, MW 3,400 PEG is often used in gold nanoparticle functionalization due to its balance of flexibility and stability .

Q. What methodological steps ensure efficient conjugation of this compound to cysteine-containing proteins?

- Step 1: Reduce disulfide bonds in the target protein using 1–5 mM TCEP (pH 7.4) for 30 minutes.

- Step 2: Purify the protein via size-exclusion chromatography to remove excess reductant.

- Step 3: React this compound at a 5:1 molar excess (reagent:protein) in a neutral, oxygen-free buffer (e.g., 50 mM HEPES, pH 7.2) for 2 hours at 4°C.

- Step 4: Remove unreacted PEG using dialysis or centrifugal filters (e.g., 10 kDa MWCO). Validate conjugation via streptavidin-coated ELISA .

Advanced Research Questions

Q. How can steric hindrance be minimized when functionalizing gold surfaces with this compound for plasmonic biosensing?

Steric hindrance on gold nanoparticles (AuNPs) can be mitigated by:

- Using mixed self-assembled monolayers (SAMs) : Combine this compound with shorter, inert PEG-thiols (e.g., HS-PEG-OH) to create spacing between biotin moieties .

- Optimizing incubation time: 12–16 hours at 25°C ensures dense packing while avoiding aggregation.

- Validating surface density via quartz crystal microbalance (QCM) or surface plasmon resonance (SPR) .

Q. What strategies resolve inconsistent crosslinking efficiency in biomimetic hydrogels using this compound?

In hydrogels, inconsistent crosslinking often arises from thiol oxidation or competing reactions. Solutions include:

- Adding antioxidants (e.g., 1 mM glutathione) to the prepolymer solution.

- Using dual-crosslink systems : Combine this compound with enzymatically degradable crosslinkers (e.g., MMP-sensitive peptides) to balance stability and dynamic remodeling .

- Quantifying free thiols via Ellman’s assay before crosslinking .

Q. How can this compound be integrated into multiplexed assays for simultaneous detection of proteins and nucleic acids?

For multiplexing:

- Functionalize distinct regions of a microarray with this compound-conjugated probes (e.g., antibodies, DNA).

- Use streptavidin-coated quantum dots with varying emission wavelengths for simultaneous detection.

- Validate specificity by blocking non-specific sites with 1% BSA and 0.05% Tween-20 .

Q. What analytical techniques address quantification challenges in this compound-based protein modification?

Q. How does this compound enhance the detection of low-abundance post-translational modifications (PTMs) in proteomics?

this compound enables thiol-disulfide exchange assays to capture PTMs like citrullination:

- Derivatize citrullinated residues with a thiol-reactive probe (e.g., 2-mercaptoethylidine).

- Conjugate this compound to the probe via maleimide chemistry.

- Enrich using streptavidin beads and analyze via LC-MS/MS. This method increases sensitivity by reducing sample complexity .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.